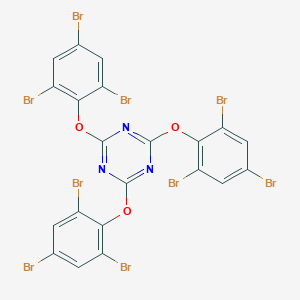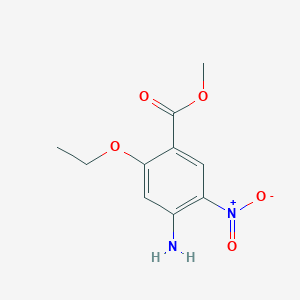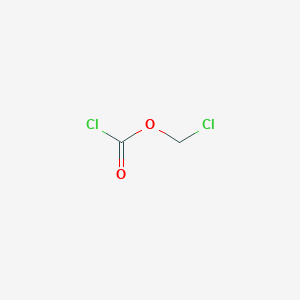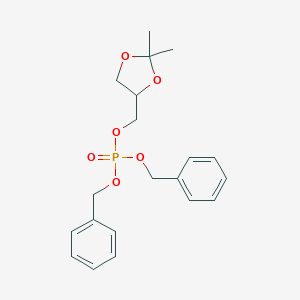
Maltononaose
Overview
Description
Mechanism of Action
Target of Action
Maltononaose, also known as D-Glucose, O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-, is an oligosaccharide comprised of nine α-1,4-linked glucose molecules . The primary targets of this compound are enzymes involved in carbohydrate metabolism, specifically Bacillus licheniformis thermostable α-amylase and Aspergillus niger glucoamylase II .
Mode of Action
This compound interacts with its target enzymes by serving as a substrate . It has been used to study the cleavage distribution and enzyme kinetics of these enzymes . The binding of this compound to these enzymes is believed to occur at a 9-binding subsite .
Biochemical Pathways
The interaction of this compound with its target enzymes plays a role in the carbohydrate metabolism pathway . Specifically, it is involved in the breakdown of complex carbohydrates into simpler sugars, a process crucial for energy production in cells.
Result of Action
The molecular and cellular effects of this compound’s action involve the breakdown of the oligosaccharide into simpler sugars, which can then be utilized for energy production in cells . This process is facilitated by the target enzymes, which cleave the α-1,4-linked glucose molecules of this compound .
Biochemical Analysis
Biochemical Properties
Maltononaose plays a significant role in biochemical reactions. It interacts with enzymes such as B. licheniformis thermostable α-amylase and A. niger glucoamylase II . These interactions are crucial for the cleavage distribution and enzyme kinetics studies .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes. For instance, it has been used as a substrate to study the binding subsites of B. licheniformis thermostable α-amylase
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltononaose can be synthesized through the enzymatic coupling reaction of cyclomaltodextrinase . This method involves the use of specific enzymes that facilitate the formation of the nine glucose unit chain. The reaction conditions typically include controlled temperatures and pH levels to optimize enzyme activity and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bioreactors where enzymes such as cyclomaltodextrinase are employed to catalyze the formation of the oligosaccharide . The process is optimized for large-scale production by controlling factors such as substrate concentration, enzyme activity, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Maltononaose primarily undergoes hydrolysis reactions, where it is broken down into smaller glucose units by enzymes such as alpha-amylase and glucoamylase . These reactions are crucial for studying the enzyme kinetics and subsite affinities of various amylases .
Common Reagents and Conditions: The hydrolysis of this compound typically involves the use of enzymes like alpha-amylase and glucoamylase under controlled conditions of temperature and pH . The reactions are often carried out in aqueous solutions to facilitate the enzymatic activity .
Major Products Formed: The hydrolysis of this compound results in the formation of smaller glucose units such as maltotriose and maltohexaose . These products are essential for various biochemical studies and industrial applications .
Scientific Research Applications
Maltononaose has a wide range of applications in scientific research, including:
Chemistry: It is used as a substrate to study the cleavage distribution and enzyme kinetics of various amylases This helps in understanding the catalytic mechanisms and subsite affinities of these enzymes
Biology: this compound is employed in the study of carbohydrate metabolism and the role of oligosaccharides in biological systems
Medicine: Research on this compound contributes to the development of therapeutic agents targeting carbohydrate metabolism disorders
Industry: It is used in the production of functional foods and nutritional products due to its physiological functions and beneficial properties
Comparison with Similar Compounds
Maltononaose is unique among oligosaccharides due to its specific structure of nine glucose units linked by alpha-1,4-glycosidic bonds . Similar compounds include:
Maltooctaose: Composed of eight glucose units linked by alpha-1,4-glycosidic bonds
Maltoheptaose: Composed of seven glucose units linked by alpha-1,4-glycosidic bonds
Maltohexaose: Composed of six glucose units linked by alpha-1,4-glycosidic bonds
The uniqueness of this compound lies in its longer chain length, which provides distinct properties and applications compared to shorter oligosaccharides .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47+,48-,49-,50-,51-,52-,53-,54+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBVLVBOKWRYEP-XYLDXDTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215057 | |
| Record name | Maltononaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1477.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6471-60-9 | |
| Record name | Maltononaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maltononaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)











![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)
